![molecular formula C20H19NO5S2 B2814182 Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate CAS No. 2097902-94-6](/img/structure/B2814182.png)
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate, also known as Methyl HPEB, is a chemical compound used in scientific research for its potential therapeutic applications. It belongs to the class of sulfamoylbenzoate compounds and has been studied for its possible use in treating various diseases.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate:
Pharmaceutical Development
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate has shown potential in pharmaceutical development due to its structural properties. The thiophene ring is known for its biological activity, making this compound a candidate for drug development. It can be explored for its anti-inflammatory, antimicrobial, and anticancer properties .
Organic Semiconductors
The compound’s thiophene moiety makes it suitable for use in organic semiconductors. Thiophene derivatives are widely used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial in the advancement of flexible electronic devices .
Corrosion Inhibitors
Thiophene-based compounds, including Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate, are used as corrosion inhibitors. Their ability to form a protective layer on metal surfaces helps prevent corrosion, which is valuable in industrial applications .
Biological Imaging
The compound can be utilized in biological imaging due to its fluorescent properties. Thiophene derivatives are known for their ability to emit light, making them useful in imaging techniques such as fluorescence microscopy. This application is important for visualizing biological processes at the cellular level .
Catalysis
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate can serve as a catalyst in various chemical reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve. This application is significant in the synthesis of complex organic molecules .
Material Science
In material science, this compound can be used to develop new materials with specific properties. For example, its incorporation into polymers can enhance their mechanical strength and thermal stability. This is particularly useful in the creation of advanced materials for various industrial applications .
Environmental Science
The compound’s potential as an environmental sensor is another area of interest. Its sensitivity to changes in the environment, such as the presence of pollutants, makes it a valuable tool for monitoring environmental conditions. This application is crucial for maintaining environmental health and safety .
Medicinal Chemistry
In medicinal chemistry, Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate can be explored for its potential to interact with biological targets. Its structure allows it to bind to specific proteins or enzymes, making it a candidate for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it’s likely that this compound may interact with multiple biochemical pathways.
Result of Action
Based on the known activities of thiophene derivatives , it’s plausible that this compound may exert a range of effects at the molecular and cellular level.
properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-26-20(23)16-6-8-18(9-7-16)28(24,25)21-12-19(22)15-4-2-14(3-5-15)17-10-11-27-13-17/h2-11,13,19,21-22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLROLBAITODVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}sulfamoyl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

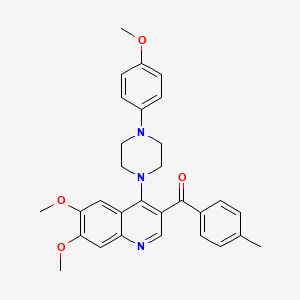
![Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2814100.png)
![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
![Methyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2814104.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2814106.png)
![4-chlorophenyl 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidin-6-yl sulfone](/img/structure/B2814108.png)
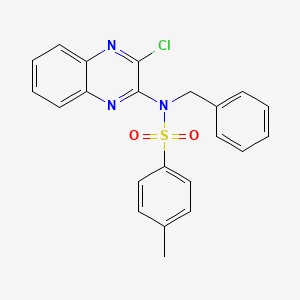
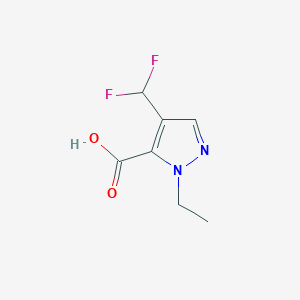
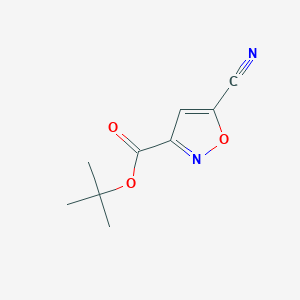
![1-Oxaspiro[2.4]heptane](/img/structure/B2814117.png)
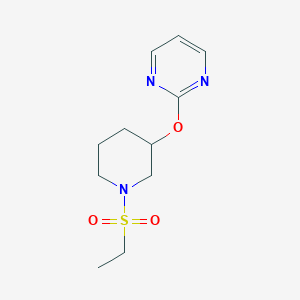
![N-(4-fluorophenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2814120.png)

![N-(sec-butyl)-2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2814122.png)